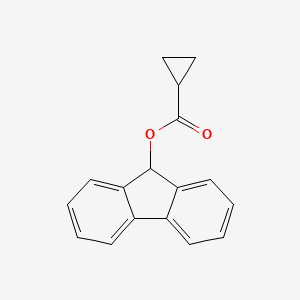
1,5-Diamino-2-methylanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diamino-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two amino groups at positions 1 and 5, a methyl group at position 2, and a quinone structure at positions 9 and 10. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diamino-2-methylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the nitration of 2-methylanthracene followed by reduction to introduce the amino groups. The reaction typically involves:
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups at positions 1 and 5.
Reduction: Employing reducing agents such as tin(II) chloride or iron powder in acidic conditions to convert nitro groups to amino groups.
Industrial Production Methods
Industrial production of 1,5-diamino-2-methylanthracene-9,10-dione often involves large-scale nitration and reduction processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, concentration, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diamino-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Acylated or alkylated anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Diamino-2-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer and antimicrobial activities.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 1,5-diamino-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound intercalates into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,5-Diamino-2-methylanthracene-9,10-dione can be compared with other similar compounds such as:
1,8-Diamino-2-methylanthracene-9,10-dione: Similar structure but with amino groups at positions 1 and 8.
1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione: Contains additional hydroxyl groups at positions 4 and 8.
Uniqueness
1,5-Diamino-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
10146-54-0 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
1,5-diamino-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-7-5-6-9-12(13(7)17)15(19)8-3-2-4-10(16)11(8)14(9)18/h2-6H,16-17H2,1H3 |
InChI-Schlüssel |
LTVYYBIBBCUYAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


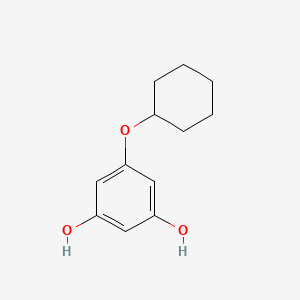

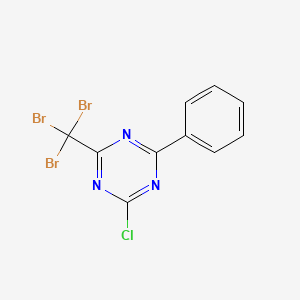
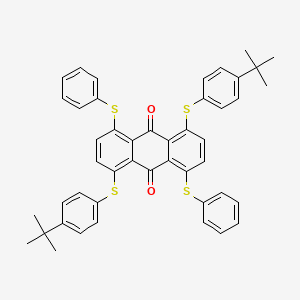

![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
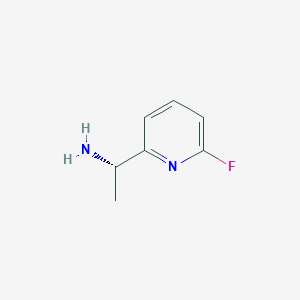
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)


![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
